

Lumazine Synthase: A Comprehensive Technical Guide to Oligomeric States and Assembly

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Lumazine**
Cat. No.: **B192210**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lumazine synthase (LS) is a crucial enzyme in the riboflavin (vitamin B2) biosynthesis pathway in plants, fungi, and various microorganisms.^{[1][2][3]} Beyond its enzymatic role, LS has garnered significant attention for its remarkable ability to self-assemble into highly ordered, stable, and symmetric oligomeric structures.^{[4][5]} These attributes make it a compelling scaffold for a range of biotechnological and biomedical applications, including drug delivery, vaccine development, and nanotechnology.^{[4][5]} This technical guide provides an in-depth exploration of the oligomeric states and assembly of **Lumazine** synthase, offering valuable insights for researchers and professionals in drug development.

Oligomeric States of Lumazine Synthase

Lumazine synthase exhibits a fascinating diversity in its quaternary structure, assembling into various oligomeric forms depending on the species of origin.^{[4][6]} The fundamental building block of these assemblies is a monomer, which then associates into pentamers, decamers, and most notably, icosahedral capsids composed of 60 subunits (a dodecamer of pentamers).^{[3][6]} ^[7] Some conditions can even induce the formation of larger assemblies.^{[7][8]}

The primary oligomeric states observed are:

- Pentamers: The basic structural and functional unit for many **lumazine** synthases is a homopentamer.[9] In some organisms, particularly fungi like *Saccharomyces cerevisiae* and *Candida albicans*, the pentamer is the stable, soluble form of the enzyme.[9]
- Decamers: In certain bacteria, such as *Brucella abortus*, **lumazine** synthase can exist as a dimer of pentamers, forming a decameric structure.[3][10]
- Icosahedral Capsids (60-mers): The most extensively studied form of **lumazine** synthase is the icosahedral capsid, a virus-like particle (VLP) comprising 60 identical subunits arranged with 5:3:2 symmetry.[8][11][12] This structure is common in many bacteria, such as *Bacillus subtilis* and *Aquifex aeolicus*, as well as in plants.[8][11] The icosahedral shell has an external diameter of approximately 16 nm.[11][13]
- Larger Assemblies: Under specific conditions, such as changes in pH or buffer composition, some **lumazine** synthases, like that from *B. subtilis*, can form larger capsids with diameters around 30 nm, potentially consisting of 180 or more subunits.[3][7][8]

The structural integrity and stability of these oligomers are influenced by a network of non-covalent interactions at the subunit interfaces, including hydrophobic interactions, hydrogen bonds, and salt bridges.[1]

Data Presentation: Physicochemical Properties of Lumazine Synthase Oligomers

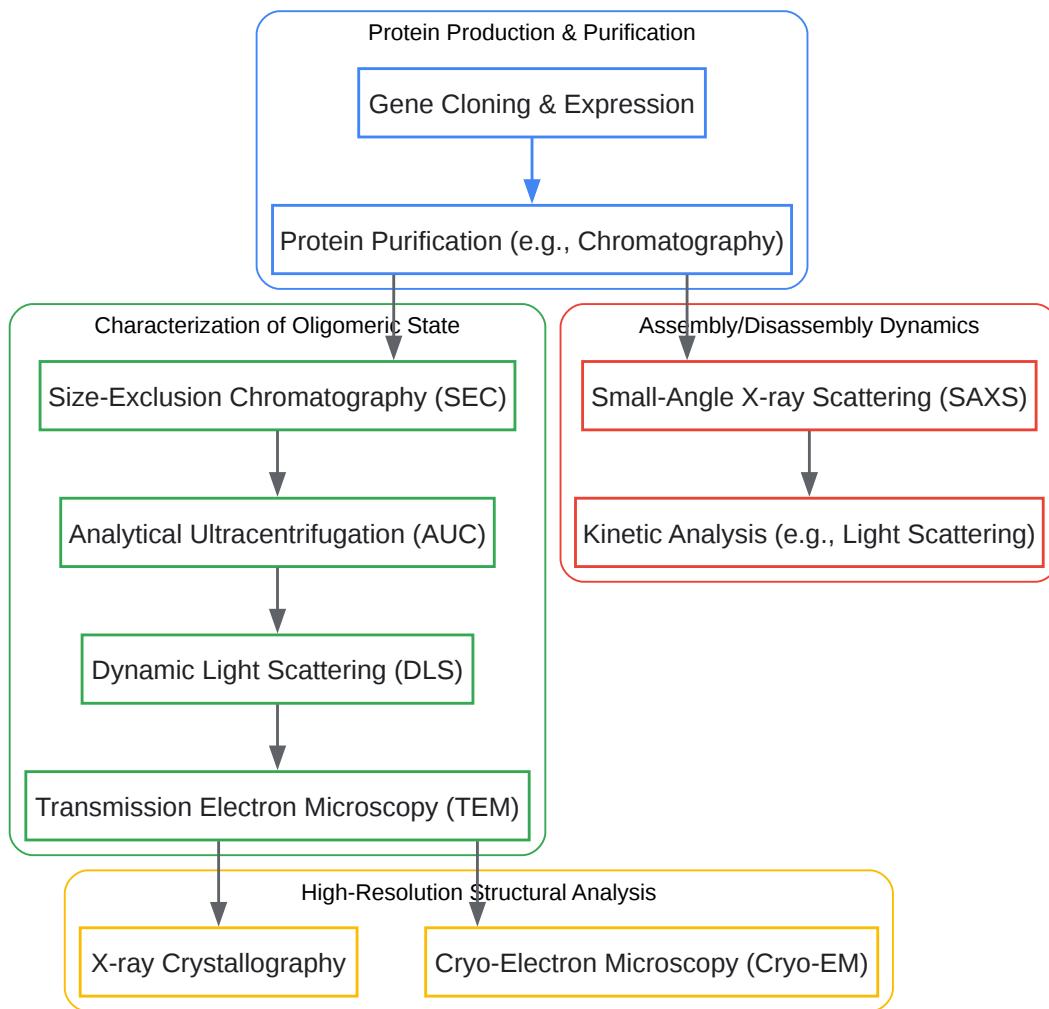
The following table summarizes key quantitative data for various **lumazine** synthase oligomers from different species.

Species	Oligomeric State	Molecular Weight (kDa)	Hydrodynamic Diameter (nm)	Melting Temperature (Tm) (°C)	PDB ID
Aquifex aeolicus	Icosahedron (60-mer)	~960	~16	120	1HQK[14]
Bacillus subtilis	Icosahedron (60-mer)	~1,000	~15.6	-	1RVV
Bacillus anthracis	Icosahedron (60-mer)	-	15.5 ± 0.19	52.0 and 93.6	3F2N[1]
Saccharomyces cerevisiae	Pentamer	90	-	-	1D3Z[9]
Brucella abortus	Decamer (dimer of pentamers)	~170	-	-	1XN1
Salmonella typhimurium	Icosahedron (60-mer)	-	-	-	3MK3[15]

Assembly of Lumazine Synthase

The formation of **lumazine** synthase oligomers is a self-assembly process driven by the intrinsic properties of the protein subunits and influenced by the surrounding physicochemical environment. The assembly pathway for icosahedral capsids is thought to proceed through the formation of stable pentameric intermediates, which then associate to form the complete 60-subunit capsid.

Factors influencing the assembly and stability of these structures include:


- pH and Buffer Conditions: The oligomeric state of some **lumazine** synthases is highly dependent on pH and the composition of the buffer.[7][8] For instance, B. subtilis **lumazine** synthase can transition from a 60-mer to a larger capsid at alkaline pH.[3]

- Amino Acid Sequence: Specific amino acid residues at the interfaces between subunits play a critical role in determining the final quaternary structure.[\[1\]](#)[\[4\]](#) Insertions or deletions in certain loop regions can prevent the formation of icosahedral capsids, favoring pentameric or decameric forms.[\[2\]](#)
- Ligand Binding: The binding of substrates, products, or inhibitors to the active site, which is located at the interface between adjacent subunits within a pentamer, can influence the stability and assembly of the oligomer.[\[1\]](#)

Logical Workflow for Investigating Lumazine Synthase Oligomerization

The following diagram illustrates a typical experimental workflow for characterizing the oligomeric states and assembly of **Lumazine** synthase.

Experimental Workflow for Lumazine Synthase Oligomerization Analysis

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Structural study and thermodynamic characterization of inhibitor binding to lumazine synthase from *Bacillus anthracis* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - Structural studies of lumazine synthases : thermostability, catalytic mechanism and molecular assembly - Karolinska Institutet - Figshare [openarchive.ki.se]
- 3. Second career of a biosynthetic enzyme: Lumazine synthase as a virus-like nanoparticle in vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Tailoring lumazine synthase assemblies for bionanotechnology - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Structural and kinetic properties of lumazine synthase isoenzymes in the order Rhizobiales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multiple assembly states of lumazine synthase: a model relating catalytic function and molecular assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. The atomic structure of pentameric lumazine synthase from *Saccharomyces cerevisiae* at 1.85 Å resolution reveals the binding mode of a phosphonate intermediate analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. japer.in [japer.in]
- 11. researchgate.net [researchgate.net]
- 12. Cryo-electron structures of the extreme thermostable enzymes Sulfur Oxygenase Reductase and Lumazine Synthase | PLOS One [journals.plos.org]
- 13. Evaluation of lumazine synthase from *Bacillus anthracis* as a presentation platform for polyvalent antigen display - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rcsb.org [rcsb.org]
- 15. Crystal structure analysis of icosahedral lumazine synthase from *Salmonella typhimurium*, an antibacterial drug target - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Lumazine Synthase: A Comprehensive Technical Guide to Oligomeric States and Assembly]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b192210#lumazine-synthase-oligomeric-states-and-assembly>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com